molecular formula C25H24N2O5S B2906216 N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide CAS No. 878061-55-3

N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide

Cat. No.: B2906216
CAS No.: 878061-55-3
M. Wt: 464.54
InChI Key: NLBRSFLKPFJWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a complex organic compound that features a benzylsulfonyl group attached to an indole ring, which is further connected to an acetamide group substituted with a 2,5-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzylsulfonyl Group: The indole derivative is then treated with benzylsulfonyl chloride in the presence of a base such as triethylamine to introduce the benzylsulfonyl group.

    Acetamide Formation: The resulting compound is then reacted with 2,5-dimethoxyphenylacetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or benzylsulfonyl groups.

    Reduction: Reduced forms of the benzylsulfonyl group.

    Substitution: Substituted derivatives at the benzylsulfonyl position.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole core can intercalate with DNA, affecting gene expression and cellular function. The 2,5-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(methylsulfonyl)-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
  • 2-(3-(ethylsulfonyl)-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

Uniqueness

N-(2,5-dimethoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties compared to its methyl and ethyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-31-19-12-13-23(32-2)21(14-19)26-25(28)16-27-15-24(20-10-6-7-11-22(20)27)33(29,30)17-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBRSFLKPFJWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.